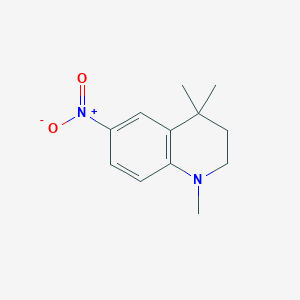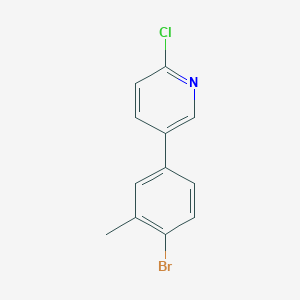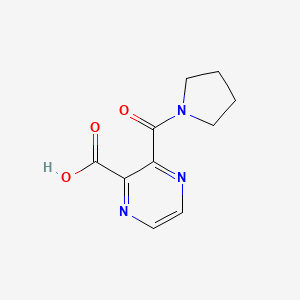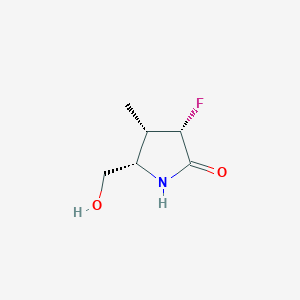
(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one is a chiral fluorinated pyrrolidinone derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one typically involves the fluorination of a suitable pyrrolidinone precursor. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidinone derivatives.
Aplicaciones Científicas De Investigación
(3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4S,5S)-3-Hydroxy-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
- (3S,4S,5S)-3-Chloro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
- (3S,4S,5S)-3-Bromo-5-(hydroxymethyl)-4-methylpyrrolidin-2-one
Uniqueness
The presence of the fluorine atom in (3S,4S,5S)-3-Fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one distinguishes it from its analogs. Fluorine can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes this compound a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H10FNO2 |
|---|---|
Peso molecular |
147.15 g/mol |
Nombre IUPAC |
(3S,4S,5S)-3-fluoro-5-(hydroxymethyl)-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H10FNO2/c1-3-4(2-9)8-6(10)5(3)7/h3-5,9H,2H2,1H3,(H,8,10)/t3-,4+,5-/m0/s1 |
Clave InChI |
SMEDWOWOJQRIPT-LMVFSUKVSA-N |
SMILES isomérico |
C[C@H]1[C@H](NC(=O)[C@H]1F)CO |
SMILES canónico |
CC1C(NC(=O)C1F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




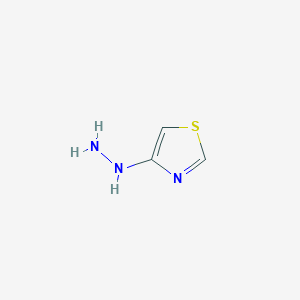
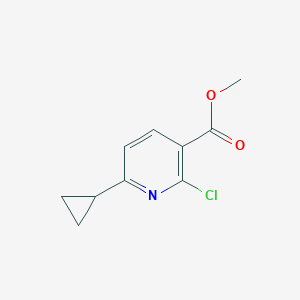

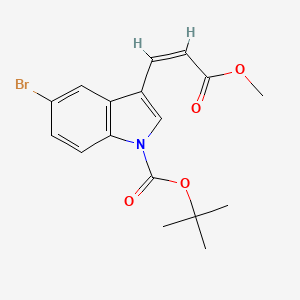
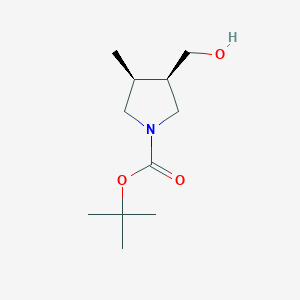
![tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B14026265.png)
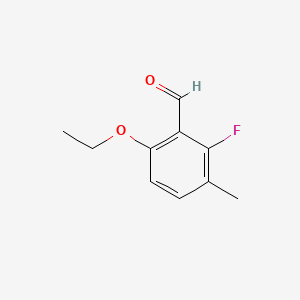
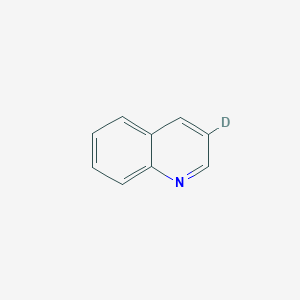
![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026295.png)
